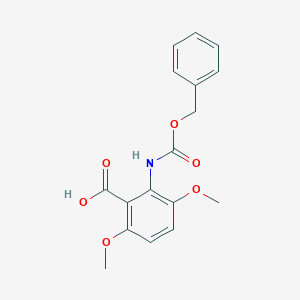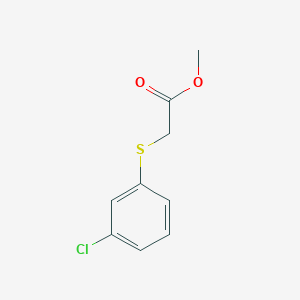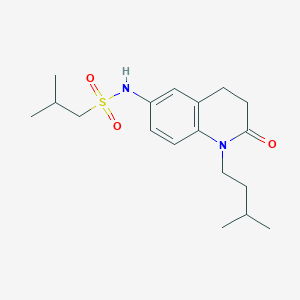
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazolinones, including 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride, have broad applications in the biological, pharmaceutical, and material fields . The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones is proposed .Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride consists of a quinazolinone nucleus, which is an important molecule among the most important classes of an aromatic bicyclic compound with two nitrogen atoms in structure . It consists of an aromatic benzo pyrimidine system made up of two fused six-member simple aromatic ring benzene and pyrimidine ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazolinone derivatives, including the compound , have been studied for their potential as broad-spectrum antimicrobial agents. They have shown efficacy against various bacterial strains and are considered promising candidates for overcoming antibiotic resistance . The compound’s ability to inhibit biofilm formation, particularly in Pseudomonas aeruginosa, at sub-minimum inhibitory concentrations (sub-MICs) is of significant interest. This could lead to the development of new anti-biofilm and quorum quenching agents .
Cancer Research
Quinazolinones are known for their antitumor properties. They act by selectively inhibiting the phosphorylation of epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells. This inhibition can suppress tumor cell growth, making compounds like “3-(Piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” valuable in cancer research for the development of new chemotherapeutic agents .
Biofilm Inhibition
The compound has demonstrated the ability to impede biofilm formation, which is a significant problem in clinical settings due to its association with persistent infections. By curtailing exopolysaccharide production and reducing cell surface hydrophobicity, it compromises bacterial adhesion and biofilm matrix integrity .
Quorum Sensing Inhibition
Quorum sensing is a communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. The compound has shown potential in disrupting this system, thereby reducing the pathogenicity of bacteria like Pseudomonas aeruginosa without triggering resistance mechanisms .
Synthesis of Novel Compounds
The structure of quinazolinones allows for diverse modifications, making them suitable for the synthesis of novel compounds with potential applications in drug discovery and material science. The compound serves as a versatile building block for the construction of complex molecular frameworks .
Material Science
Due to its unique chemical structure, “3-(Piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” can be used in the synthesis of materials with specific properties. Its applications in material science could range from creating new polymers to developing coatings with antimicrobial properties.
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride and other quinazolinones involve further exploration of their synthesis and biological applications . There is also interest in developing new synthetic methodologies and understanding the diverse pharmacological activities of quinazolinone and its derivatives .
Propiedades
IUPAC Name |
3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXWXXIMMFRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2759023.png)

![4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B2759025.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)
![N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B2759033.png)
![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)